Methyl cis-11-octadecenoate

Catalog No.
S626516
CAS No.
1937-63-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis-11-octadecenoate

CAS Number

1937-63-9

Product Name

Methyl cis-11-octadecenoate

IUPAC Name

methyl (Z)-octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8-

InChI Key

PVVODBCDJBGMJL-HJWRWDBZSA-N

SMILES

Array

Synonyms

methyl vaccenate, methyl vaccenate, (E)-isomer, vaccenic acid methyl ester

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

The exact mass of the compound cis-11-Octadecenoic acid methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl cis-11-octadecenoate, commonly known as methyl cis-vaccenate, is a high-purity, 18-carbon monounsaturated fatty acid methyl ester (FAME) defined by its precise cis double bond at the Δ11 position. In procurement, it is prioritized over generic C18:1 mixtures due to its strict regio- and stereochemical purity, making it an indispensable reference standard for high-resolution gas chromatography (GC-MS) and a specific precursor for bioactive lipid synthesis. Its liquid state at room temperature and high solubility in non-polar solvents ensure seamless integration into standard derivatization and extraction workflows, providing a reliable baseline for lipidomic quantification where structural ambiguity is unacceptable.

Substituting Methyl cis-11-octadecenoate with the significantly cheaper and more abundant Methyl oleate (cis-9-octadecenoate) or its trans-isomer (Methyl trans-11-octadecenoate) critically undermines both analytical and synthetic workflows. In environmental and clinical lipidomics, substituting the cis-11 standard with the cis-9 isomer causes severe chromatographic misidentifications, falsely attributing bacterial biomass to eukaryotic sources. In synthetic and enzymatic applications, the exact Δ11 cis geometry is a non-negotiable requirement for substrate recognition by bacterial elongation enzymes; utilizing a generic monounsaturated substitute results in complete pathway failure and invalidates metabolic assays [1].

Baseline Separation from Positional Isomers in GC-MS

In high-resolution gas chromatography using mid/high-polarity cyanopropyl siloxane columns (e.g., DB-225MS), Methyl cis-11-octadecenoate achieves crucial baseline separation from its ubiquitous positional isomer, Methyl oleate [1].

Evidence DimensionGC-MS Retention Time
Target Compound Data24.13 min
Comparator Or BaselineMethyl oleate (23.91 min)
Quantified DifferenceΔ 0.22 min resolution
ConditionsDB-225MS column (30 m × 0.25 mm, 0.25 µm film)

Enables precise quantification of bacterial lipids without co-elution interference from ubiquitous endogenous plant or animal oleic acid.

Chromatographic Differentiation of Geometric Stereoisomers

The separation of cis and trans geometric isomers is critical in nutritional analysis. On highly polar ionic liquid columns (SLB-IL111), the cis-isomer (Methyl cis-vaccenate) is strongly retained and elutes distinctly after the trans-isomers, preventing stereochemical overlap [1].

Evidence DimensionElution Order / Retention Behavior
Target Compound DataElutes distinctly after trans-isomers (28.25 min)
Comparator Or BaselineMethyl trans-11-octadecenoate (elutes earlier)
Quantified DifferenceComplete baseline resolution between cis and trans configurations
ConditionsSLB-IL111 ionic liquid column

Critical for food safety laboratories that must quantitatively distinguish naturally occurring cis-fats from industrially processed trans-fats to meet regulatory compliance.

Absolute Specificity for Bacterial Chemotaxonomy

cis-11-Octadecenoic acid is a primary structural lipid in specific bacterial clades, such as Alphaproteobacteria. Using the exact methyl ester standard is required to map these populations in complex samples, as substituting with the plant-derived cis-9 isomer (oleic acid) would falsely indicate eukaryotic biomass[1].

Evidence DimensionTaxonomic Biomarker Validity
Target Compound DataValidated PLFA biomarker for bacterial clades (e.g., Alphaproteobacteria)
Comparator Or BaselineMethyl oleate (cis-9 isomer)
Quantified DifferenceComplete non-interchangeability; cis-9 indicates eukaryotic origin, cis-11 indicates bacterial origin
ConditionsPhospholipid fatty acid (PLFA) analysis via GC-MS

Ensures accurate microbial community profiling and prevents the costly misclassification of bacterial biomass in environmental or clinical samples.

Precursor Suitability in Enzymatic Elongation Assays

In studies of the bacterial Type II fatty acid synthesis (FAS II) pathway, the precise position of the double bond dictates enzymatic recognition. Methyl cis-11-octadecenoate is the specific downstream product of cis-9-hexadecenoate elongation mediated by enzymes like FabF, making it an essential reference for pathway mapping [1].

Evidence DimensionEnzymatic Pathway Compatibility
Target Compound DataSpecific product/substrate for bacterial FAS II enzymes (e.g., FabF/FabB)
Comparator Or BaselineGeneric saturated or trans-unsaturated FAMEs
Quantified DifferenceAbsolute requirement of the cis-11 configuration for enzymatic recognition
ConditionsIn vivo and in vitro E. coli UFA synthesis assays

Essential for researchers developing novel FAS II inhibitors (antibiotics) who require the exact physiological substrate to validate enzymatic assays.

Phospholipid Fatty Acid (PLFA) Microbial Profiling

Because Methyl cis-11-octadecenoate serves as a definitive chemotaxonomic marker for specific bacterial clades (e.g., Alphaproteobacteria), it is the mandatory standard for environmental and clinical PLFA analysis. Procurement of this exact isomer ensures that bacterial biomass is accurately quantified and differentiated from eukaryotic inputs, avoiding the false taxonomic assignments that occur when using generic C18:1 standards [1].

High-Resolution FAME Analysis in Nutritional and Food Science

In regulatory food testing, laboratories must accurately quantify trans-fatty acids against their naturally occurring cis counterparts. The proven baseline resolution of Methyl cis-11-octadecenoate from both its trans-isomer and positional isomers (like methyl oleate) on polar GC columns makes it the optimal reference material for validating lipidomic extraction and derivatization workflows [2].

Substrate Mapping for Bacterial Antibiotic Discovery

For pharmaceutical researchers targeting the bacterial Type II fatty acid synthesis (FAS II) pathway, Methyl cis-11-octadecenoate is an indispensable analytical standard. Its specific role as a product of FabF-mediated elongation means it must be used to accurately measure enzymatic activity and validate the efficacy of novel antibiotic inhibitors in vitro [3].

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 Da

Monoisotopic Mass

296.271530387 Da

Heavy Atom Count

21

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

6O9MGA9PP2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6198-58-9
52380-33-3
1937-63-9

Wikipedia

Methyl vaccenate

Dates

Last modified: 08-15-2023
1. P. W. Holloway andSalih J. Wakil /Synthesis of Fatty Acids in Animal Tissues: II. THE OCCURRENCE AND BIOSYNTHESIS OF CIS-VACCENIC ACID”Journal of Biological Chemistry, Vol. 239 pp. 2489-2495, 19642. Akira Shibahara et al. “cis-Vaccenic acid in mango pulp lipids” Lipids, Vol. 21:6 pp. 388-394, 19863. D. Mendoza, J. Garwin, J. Cronan, “Overproduction of cis-Vaccenic Acid and Altered Temperature Control of Fatty Acid Synthesis in a Mutant ofEscherichia coli” Journal of Bacteriology, Vol. 151:3 pp. 1608-1611, 1986

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